molecular formula C11H22N2O3S B1371565 4-(3-Butyl-2,3-dihydro-1H-imidazol-1-yl)butane-1-sulphonic acid CAS No. 439937-61-8

4-(3-Butyl-2,3-dihydro-1H-imidazol-1-yl)butane-1-sulphonic acid

Cat. No. B1371565
CAS RN: 439937-61-8
M. Wt: 262.37 g/mol
InChI Key: HMUNIRFNXACTFG-UHFFFAOYSA-N
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Description

“4-(3-Butyl-2,3-dihydro-1H-imidazol-1-yl)butane-1-sulphonic acid” is a chemical compound with the molecular formula C11H22N2O3S . It’s a versatile material used in various scientific research, including catalysts, drug synthesis, and organic chemistry studies.


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a butyl group and a sulphonic acid group .

Scientific Research Applications

Organic Synthesis

Imidazole derivatives are crucial in organic synthesis, serving as intermediates in the production of pharmaceuticals and agrochemicals. The sulphonated imidazole compound can act as a sulphur donor or sulphonating agent , introducing sulphur-containing functional groups into organic molecules, which can alter their chemical properties and biological activities .

Medicinal Chemistry

In medicinal chemistry, imidazole derivatives like this compound are explored for their potential therapeutic effects. They can be designed to interact with biological targets, such as enzymes or receptors, leading to the development of new drugs for diseases like cancer, viral infections, and metabolic disorders .

Nanotechnology

The sulphonated imidazole derivative could be employed in the synthesis of nanoparticles or the functionalization of nanomaterials. Its molecular structure allows for the attachment to surfaces, which can be beneficial in creating targeted drug delivery systems or diagnostic tools.

Each of these applications leverages the unique chemical structure and properties of the sulphonated imidazole compound, demonstrating its versatility and potential in scientific research. It’s important to note that the actual use in these applications would depend on further empirical research and development. The information provided here is based on the general roles that imidazole derivatives play in various fields of science .

Future Directions

Given the wide range of biological activities exhibited by imidazole compounds , “4-(3-Butyl-2,3-dihydro-1H-imidazol-1-yl)butane-1-sulphonic acid” could potentially be used in the development of new drugs or other scientific research.

properties

IUPAC Name

4-(3-butyl-2H-imidazol-1-yl)butane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c1-2-3-6-12-8-9-13(11-12)7-4-5-10-17(14,15)16/h8-9H,2-7,10-11H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUNIRFNXACTFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CN(C=C1)CCCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657224
Record name 4-(3-Butyl-2,3-dihydro-1H-imidazol-1-yl)butane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Butyl-2,3-dihydro-1H-imidazol-1-yl)butane-1-sulphonic acid

CAS RN

439937-61-8
Record name 4-(3-Butyl-2,3-dihydro-1H-imidazol-1-yl)butane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-Butyl-1-imidazolio)-1-butanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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